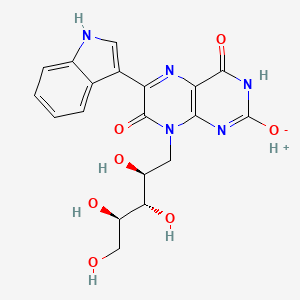
MPDC (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is primarily used in scientific research to study the mechanisms of glutamate transport and its implications in neurological functions and disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MPDC hydrochloride involves the reaction of methanopyrrolidine with dicarboxylic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of MPDC hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
MPDC hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MPDC hydrochloride can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPDC hydrochloride into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: MPDC hydrochloride can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MPDC hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the mechanisms of glutamate transport and its interactions with other molecules.
Biology: Investigating the role of glutamate transporters in cellular processes and neurological functions.
Medicine: Exploring potential therapeutic applications for neurological disorders involving glutamate dysregulation.
Industry: Developing new drugs and treatments targeting glutamate transporters.
Mecanismo De Acción
MPDC hydrochloride exerts its effects by competitively inhibiting the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This inhibition prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. The molecular targets of MPDC hydrochloride include the glutamate transporter proteins, and the pathways involved are primarily related to neurotransmitter regulation and synaptic signaling.
Comparación Con Compuestos Similares
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another competitive inhibitor of glutamate transporters.
DL-threo-beta-benzyloxyaspartate (TBOA): A non-transportable inhibitor of glutamate transporters.
Dihydrokainate (DHK): A selective inhibitor of the glutamate transporter subtype EAAT2.
Uniqueness
MPDC hydrochloride is unique due to its high potency and specificity for the sodium-dependent high-affinity glutamate transporter. Unlike other inhibitors, MPDC hydrochloride has a conformationally constrained structure that enhances its binding affinity and inhibitory effects . This makes it a valuable tool for studying glutamate transport mechanisms and developing targeted therapies for neurological disorders.
Propiedades
Fórmula molecular |
C7H10ClNO4 |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c9-6(10)4-2-1-8-5(3(2)4)7(11)12;/h2-5,8H,1H2,(H,9,10)(H,11,12);1H/t2-,3+,4-,5-;/m0./s1 |
Clave InChI |
UPAJSPALHYZSLT-JSCKKFHOSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O.Cl |
SMILES canónico |
C1C2C(C2C(=O)O)C(N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)






![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)





